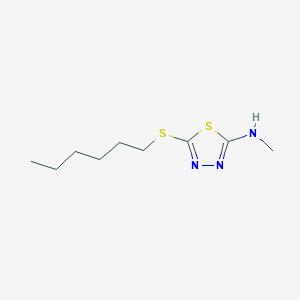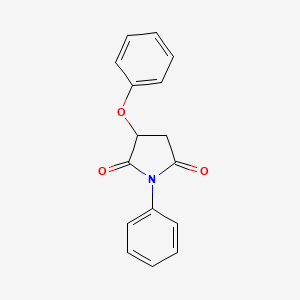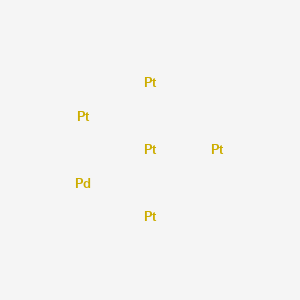
Palladium--platinum (1/5)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Palladium–platinum (1/5) is a compound consisting of one part palladium and five parts platinum. Both palladium and platinum belong to the platinum group metals, known for their exceptional catalytic properties and resistance to corrosion. This compound is particularly valued for its unique combination of properties derived from both metals, making it highly useful in various industrial and scientific applications.
准备方法
Synthetic Routes and Reaction Conditions: The preparation of palladium–platinum (1/5) typically involves the co-reduction of palladium and platinum salts. One common method is the simultaneous reduction of palladium chloride and platinum chloride in the presence of a reducing agent such as hydrogen gas. The reaction is carried out under controlled conditions, often in an aqueous solution, to ensure the formation of a homogeneous alloy.
Industrial Production Methods: In industrial settings, the production of palladium–platinum (1/5) may involve more sophisticated techniques such as chemical vapor deposition (CVD) or physical vapor deposition (PVD). These methods allow for precise control over the composition and structure of the alloy, ensuring high purity and uniformity.
化学反应分析
Types of Reactions: Palladium–platinum (1/5) undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the catalytic properties of both palladium and platinum.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using oxidizing agents such as oxygen or hydrogen peroxide under mild conditions.
Reduction: Reduction reactions often involve hydrogen gas or hydrazine as reducing agents.
Substitution: Substitution reactions typically occur in the presence of ligands such as phosphines or amines, which can replace existing ligands on the metal centers.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of palladium and platinum, while reduction can produce the metallic form of the alloy.
科学研究应用
Palladium–platinum (1/5) has a wide range of applications in scientific research due to its unique properties:
Biology: The compound is explored for its potential in biological applications, including as a catalyst in biochemical reactions and as a component in biosensors.
作用机制
The mechanism by which palladium–platinum (1/5) exerts its effects is primarily through its catalytic activity. The compound facilitates various chemical reactions by providing a surface for reactants to adsorb and react. The molecular targets and pathways involved depend on the specific reaction being catalyzed. For example, in hydrogenation reactions, the compound adsorbs hydrogen molecules, which then react with unsaturated organic compounds to form saturated products .
相似化合物的比较
Platinum: Known for its excellent catalytic properties and resistance to corrosion, platinum is widely used in similar applications as palladium–platinum (1/5).
Palladium: Palladium is also a highly effective catalyst, particularly in hydrogenation and carbon-carbon coupling reactions.
Uniqueness: Palladium–platinum (1/5) is unique due to the synergistic effects of combining palladium and platinum. This combination enhances the catalytic activity and stability of the compound, making it more effective in certain applications compared to using either metal alone .
属性
CAS 编号 |
65758-77-2 |
|---|---|
分子式 |
PdPt5 |
分子量 |
1081.8 g/mol |
IUPAC 名称 |
palladium;platinum |
InChI |
InChI=1S/Pd.5Pt |
InChI 键 |
UJWYQOOKXLWDNN-UHFFFAOYSA-N |
规范 SMILES |
[Pd].[Pt].[Pt].[Pt].[Pt].[Pt] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(2R,3R,4R,5R)-4-chloro-3-hydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B14475813.png)

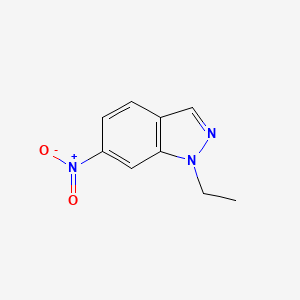
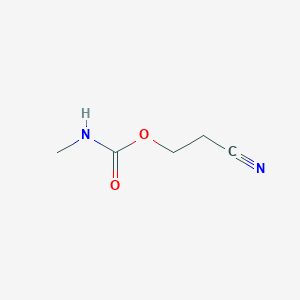

![[1,1'-Biphenyl]-2,2'-dicarboxaldehyde, 4,4',5,5',6,6'-hexamethoxy-](/img/structure/B14475835.png)
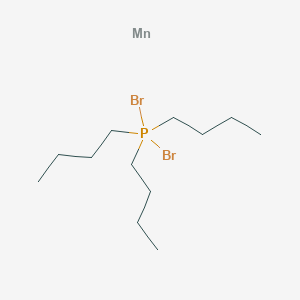


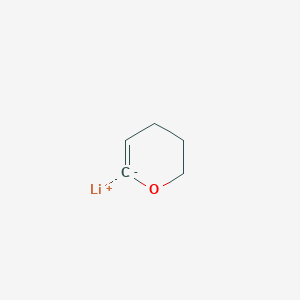
![(1E)-2-[6-[[amino-[(E)-[amino-(4-chloroanilino)methylidene]amino]methylidene]amino]hexyl]-1-[amino-(4-chloroanilino)methylidene]guanidine;2-hydroxyethanesulfonic acid](/img/structure/B14475883.png)
![2-[Methyl(phenyl)amino]-6-phenyl-4H-1,3-oxazin-4-one](/img/structure/B14475889.png)
